1-Naphthonitrile
Overview
Description
1-Naphthonitrile, also known as 1-Cyanonaphthalene, is an organic compound with the molecular formula C₁₁H₇N. It is a derivative of naphthalene, where a cyano group (-CN) is attached to the first carbon atom of the naphthalene ring. This compound is a white to light yellow crystalline solid and is used in various chemical syntheses and industrial applications .
Mechanism of Action
Mode of Action
Nitriles in general can undergo various chemical reactions, such as nucleophilic substitution or addition, which could potentially interact with biological targets .
Pharmacokinetics
The compound’s physical properties such as its molecular weight (15318 g/mol) and its boiling point (299 °C) can influence its pharmacokinetic behavior .
Action Environment
The action of 1-Naphthonitrile, like any other compound, can be influenced by various environmental factors such as temperature, pH, and the presence of other chemicals. Specific studies on how these factors affect the action of this compound are currently lacking .
Safety and Hazards
Future Directions
The future directions of 1-Naphthonitrile research could involve exploring its potential applications in various fields. For instance, a study has shown that the solvothermal treatment of 1-naphthylmethylamine with KH or n-BuLi−t-BuOK in THF induces unusual two consecutive β-hydride eliminations to form this compound and KH . This could open up new avenues for the use of this compound in chemical synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Naphthonitrile can be synthesized through several methods:
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From 1-Bromonaphthalene: : This method involves the reaction of 1-bromonaphthalene with sodium cyanide in the presence of a suitable solvent. The reaction proceeds via a nucleophilic substitution mechanism, where the bromine atom is replaced by the cyano group .
[ \text{C}_{10}\text{H}7\text{Br} + \text{NaCN} \rightarrow \text{C}{10}\text{H}_7\text{CN} + \text{NaBr} ]
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From 1-Naphthylamine: : Another method involves the diazotization of 1-naphthylamine followed by treatment with copper(I) cyanide.
[ \text{C}_{10}\text{H}_7\text{NH}2 \rightarrow \text{C}{10}\text{H}_7\text{N}2^+ \rightarrow \text{C}{10}\text{H}_7\text{CN} ]
Industrial Production Methods
Industrial production of this compound typically involves the reaction of 1-bromonaphthalene with sodium cyanide under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-Naphthonitrile undergoes various chemical reactions, including:
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Hydrolysis: : In the presence of acidic or basic conditions, this compound can be hydrolyzed to form 1-naphthoic acid .
[ \text{C}_{10}\text{H}_7\text{CN} + 2\text{H}2\text{O} \rightarrow \text{C}{10}\text{H}_7\text{COOH} + \text{NH}_3 ]
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Reduction: : Reduction of this compound using lithium aluminum hydride (LiAlH₄) results in the formation of 1-naphthylamine .
[ \text{C}_{10}\text{H}7\text{CN} + 4\text{H} \rightarrow \text{C}{10}\text{H}_7\text{CH}_2\text{NH}_2 ]
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Grignard Reaction: : Reaction with Grignard reagents can yield ketones or secondary alcohols depending on the specific conditions and reagents used .
Scientific Research Applications
1-Naphthonitrile has several applications in scientific research:
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Organic Synthesis: : It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
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Material Science: : It is used in the preparation of advanced materials, such as liquid crystals and polymers .
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Photochemistry: : this compound is studied for its photochemical properties and its ability to form charge-transfer complexes .
Comparison with Similar Compounds
1-Naphthonitrile can be compared with other nitrile compounds, such as:
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2-Naphthonitrile: : Similar to this compound but with the cyano group attached to the second carbon atom of the naphthalene ring. It exhibits different reactivity due to the position of the cyano group .
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Benzonitrile: : A simpler aromatic nitrile with the cyano group attached to a benzene ring. It is less complex than this compound and has different applications .
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Phenylacetonitrile: : Contains a phenyl group attached to an acetonitrile moiety. It is used in different synthetic applications compared to this compound .
This compound is unique due to its specific structure and reactivity, making it valuable in various chemical syntheses and industrial applications .
Properties
IUPAC Name |
naphthalene-1-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N/c12-8-10-6-3-5-9-4-1-2-7-11(9)10/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJMNOKOLADGBKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4058940 | |
Record name | 1-Naphthalenecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4058940 | |
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Molecular Weight |
153.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86-53-3, 25551-35-3 | |
Record name | 1-Naphthalenecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=86-53-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 1-Naphthalenecarbonitrile | |
Source | ChemIDplus | |
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Record name | Naphthalenecarbonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025551353 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Naphthonitrile | |
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Record name | 1-Naphthalenecarbonitrile | |
Source | EPA Chemicals under the TSCA | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Naphthalenecarbonitrile | |
Source | EPA DSSTox | |
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Record name | Naphthalene-1-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.805 | |
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Record name | 1-naphthonitrile | |
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URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.527 | |
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Record name | 1-NAPHTHALENECARBONITRILE | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2AS1LZ61HD | |
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